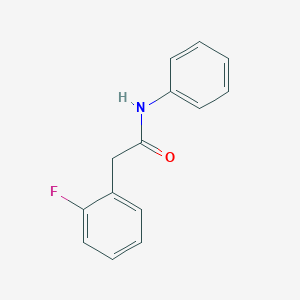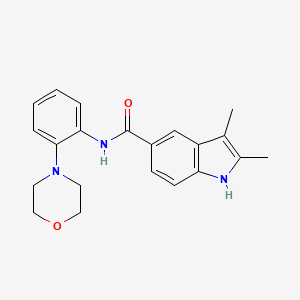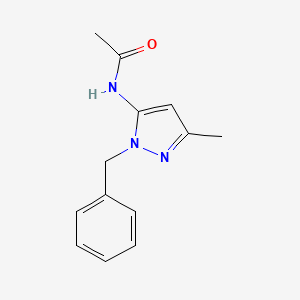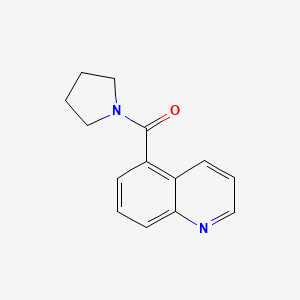
2-(2-fluorophenyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-N-phenylacetamide, also known as Fluorophenylacetamide (FPA), is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. FPA belongs to the class of amide compounds and has a molecular formula of C14H12FNO.
Mechanism of Action
The exact mechanism of action of FPA is not fully understood. However, it has been suggested that FPA may exert its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. FPA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. FPA has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
FPA has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. FPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, FPA has been shown to modulate the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
FPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with high yield. FPA is also stable under normal lab conditions and can be stored for long periods without degradation. However, FPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, FPA has not been extensively studied for its toxicity and safety profile, which may limit its potential as a pharmacological agent.
Future Directions
There are several future directions for the study of FPA. One potential direction is to investigate its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Another direction is to study its potential as an anti-cancer agent, where it may be used in combination with other chemotherapeutic agents. Additionally, further research is needed to investigate the safety and toxicity profile of FPA, which may pave the way for its clinical development as a pharmacological agent.
Conclusion:
In conclusion, FPA is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FPA has also been studied for its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. However, further research is needed to investigate its safety and toxicity profile, which may pave the way for its clinical development as a pharmacological agent.
Synthesis Methods
The synthesis of FPA involves the reaction between 2-fluoroaniline and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, where the phenylacetyl chloride reacts with the amino group of 2-fluoroaniline to form FPA. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of FPA can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
Scientific Research Applications
FPA has been studied for its potential as a pharmacological agent in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FPA has also been studied for its potential as an anti-cancer agent, where it has been shown to induce apoptosis in cancer cells. Additionally, FPA has been studied for its potential as a treatment for neuropathic pain and epilepsy.
properties
IUPAC Name |
2-(2-fluorophenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFFXYESWDIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)

![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)

![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)
![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)

![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)